molecular formula C7H10ClN B2369041 (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2490355-54-7

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No. B2369041
CAS RN: 2490355-54-7
M. Wt: 143.61
InChI Key: YFCVZODUGSBUGT-JWOPXBRZSA-N
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Description

Synthesis Analysis

The synthesis of similar structures has been reported. For instance, a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .

Scientific Research Applications

Synthesis Methods

  • A novel method for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water has been developed. This process is notable for its eco-friendliness, excellent product yields, short reaction times, and the use of inexpensive and readily available materials (Ghorbani et al., 2016).

Chemical Synthesis and Analysis

  • A batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, involving a key synthetic step with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system, has been reported. This method offers a significant contribution to the field of chemical synthesis (Liao et al., 2016).

Frameworks for Asymmetric Synthesis

  • Azabicyclo[3.1.0]hexane-1-ols, derived from Ti(IV)-mediated cyclopropanation of amino acid derivatives, serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products. This includes the production of pyrrolidinones and optically active dihydropyridinones (Jida et al., 2007).

Biological Activity

  • The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for activities against bacteria, fungi, and tumors. Specifically, ficellomycin, consisting of this ring, undergoes modifications including the conversion of a hydroxy group into a guanidyl unit, which is essential for its biological activity (Kurosawa et al., 2020).

Modular Synthesis Approaches

  • An enantioselective palladium-catalyzed cyclization process has been employed for producing cyclopropane-fused dihydropyrrole, leading to the synthesis of highly substituted 3-azabicyclo[3.1.0]hexanes. This method is notable for its broad scope and high enantioselectivities (Snieckus & da Frota, 2017).

properties

IUPAC Name

(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVZODUGSBUGT-JWOPXBRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@]12CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

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